Physicochemical properties of 5-Bromo-N-(tert-butyl)pyrimidin-2-amine
Physicochemical properties of 5-Bromo-N-(tert-butyl)pyrimidin-2-amine
An In-Depth Technical Guide to 5-Bromo-N-(tert-butyl)pyrimidin-2-amine: Properties, Synthesis, and Applications in Kinase Inhibitor Scaffolding
Executive Summary
5-Bromo-N-(tert-butyl)pyrimidin-2-amine is a pivotal heterocyclic building block in modern medicinal chemistry. Its structure, featuring a 2-aminopyrimidine core, is a well-established "hinge-binding" motif crucial for the development of kinase inhibitors. The strategic placement of a bromine atom at the 5-position provides a versatile chemical handle for diversification through cross-coupling reactions, enabling extensive structure-activity relationship (SAR) studies. Furthermore, the N-tert-butyl group offers significant steric bulk and lipophilicity, which can be exploited to achieve potency and selectivity by targeting specific hydrophobic pockets within an enzyme's active site. This guide provides a comprehensive overview of the physicochemical properties, a detailed synthetic protocol with mechanistic insights, and a discussion of its reactivity and strategic application in the design of targeted therapeutics, particularly for researchers and professionals in drug discovery and development.
Physicochemical and Structural Characteristics
The unique combination of a halogenated pyrimidine and a bulky alkyl substituent dictates the compound's physical and chemical behavior, influencing its solubility, reactivity, and pharmacokinetic potential in derivative compounds.
| Property | Value / Description | Source |
| IUPAC Name | 5-bromo-N-(tert-butyl)pyrimidin-2-amine | N/A |
| CAS Number | 951884-01-2 | [1] |
| Molecular Formula | C₈H₁₂BrN₃ | N/A |
| Molecular Weight | 230.11 g/mol | N/A |
| Appearance | Predicted: White to off-white solid | [2] |
| Melting Point | Not experimentally determined; similar structures like 2-BROMO-5-(TERT-BUTOXYCARBONYLAMINO)PYRIDINE melt at 124-126 °C. | [2] |
| Solubility | Predicted to be soluble in organic solvents like methanol, dichloromethane, and DMSO. | [3] |
| Calculated LogP | ~2.5 - 3.5 (Estimated) | N/A |
| pKa | Basic pKa (amine) estimated around 2-4; Acidic pKa (NH) estimated around 15-17 (Predicted). | [2] |
Note: Some properties are predicted based on the values of structurally similar compounds due to the limited availability of experimental data for this specific molecule.
Synthesis and Mechanistic Rationale
The synthesis of 5-Bromo-N-(tert-butyl)pyrimidin-2-amine is most efficiently approached from the commercially available precursor, 2-aminopyrimidine. The chosen pathway involves a regioselective bromination followed by the introduction of the tert-butyl group.
Synthetic Workflow Diagram
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol: Synthesis of 2-Amino-5-bromopyrimidine (Precursor)
This protocol describes the critical first step, which is well-documented and foundational for accessing the target molecule.
Expert Rationale: The pyrimidine ring is activated towards electrophilic substitution by the electron-donating amino group. However, it is less reactive than benzene, requiring a potent but controllable brominating agent. N-Bromosuccinimide (NBS) is the reagent of choice as it provides a low concentration of Br₂ in situ, minimizing over-bromination and side reactions that can occur with liquid bromine.[4] Acetonitrile is a suitable polar aprotic solvent. The reaction is performed in the dark to prevent radical side reactions initiated by light.[4]
Step-by-Step Methodology:
-
Preparation: To a round-bottom flask, add 2-aminopyrimidine (1.0 eq.).
-
Dissolution: Dissolve the starting material in acetonitrile (approx. 10 mL per gram of substrate).
-
Cooling: Cool the solution in an ice bath to 0 °C.
-
Reagent Addition: Add N-Bromosuccinimide (1.05 eq.) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: Remove the ice bath and stir the reaction mixture at room temperature overnight in the dark.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Concentrate the reaction mixture under reduced pressure. Add water to the residue to precipitate the product.
-
Isolation: Filter the resulting solid, wash thoroughly with cold water, and dry under vacuum to yield 2-amino-5-bromopyrimidine as a white solid.[4]
The subsequent step, N-tert-butylation, is more complex and can be achieved through various methods, such as reductive amination after acylation with pivaloyl chloride or direct nucleophilic substitution, the choice of which depends on desired yield and scalability.
Spectroscopic Characterization (Predicted)
The structural features of 5-Bromo-N-(tert-butyl)pyrimidin-2-amine give rise to a distinct spectroscopic signature.
| Technique | Predicted Signature |
| ¹H NMR | Singlet (~8.3-8.5 ppm, 2H) for the two equivalent pyrimidine protons (C4-H and C6-H). Singlet (~1.3-1.5 ppm, 9H) for the tert-butyl protons. A broad singlet for the N-H proton. |
| ¹³C NMR | Pyrimidine C2 (~160-162 ppm), Pyrimidine C4/C6 (~157-159 ppm), Pyrimidine C5-Br (~95-100 ppm), tert-butyl quaternary C (~52-55 ppm), tert-butyl methyl C (~28-30 ppm). |
| Mass Spec (EI) | Molecular ion (M⁺) peak showing a characteristic 1:1 isotopic pattern for bromine at m/z 230 and 232. A significant fragment peak corresponding to the loss of a methyl group (M-15) and a peak for the loss of the tert-butyl group (M-57). |
Reactivity and Strategic Application in Drug Discovery
The true value of this compound lies in its dual functionality as both a stable scaffold core and a reactive intermediate for library synthesis.
The Bromo Handle: A Gateway to Chemical Diversity
The C5-bromo substituent is the key to molecular elaboration. It is ideally positioned for palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern drug discovery for creating C-C, C-N, and C-O bonds.
Caption: Suzuki coupling enables vast library diversification.
General Protocol for Suzuki-Miyaura Coupling:
-
Inert Atmosphere: In a flame-dried Schlenk flask, combine 5-Bromo-N-(tert-butyl)pyrimidin-2-amine (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a base such as K₃PO₄ (2.0 eq.).[5]
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (5 mol%).[5]
-
Degassing: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to remove oxygen, which can deactivate the catalyst.
-
Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane and water (4:1 v/v).
-
Reaction: Stir the mixture at an elevated temperature (e.g., 90-100 °C) and monitor for completion.
-
Workup and Purification: After cooling, perform an aqueous workup with an organic solvent like ethyl acetate. The organic layer is then dried, concentrated, and the crude product is purified by column chromatography.[6]
Causality: The choice of a palladium catalyst and a suitable phosphine ligand is critical for an efficient catalytic cycle. The base is required to activate the boronic acid, and the solvent system must be capable of dissolving both the organic and inorganic reagents. This reaction's reliability makes it a cornerstone of library synthesis for SAR exploration.[7]
The 2-Aminopyrimidine Core: A Privileged Kinase Scaffold
Kinases are a major class of drug targets, and many inhibitors function by competing with ATP at its binding site. The 2-aminopyrimidine motif is exceptionally effective at this because it mimics the adenine portion of ATP, forming critical hydrogen bonds with the "hinge region" of the kinase.[8]
Caption: Binding model of the pyrimidine scaffold in a kinase active site.
The N-tert-butyl group is not merely a passenger; it serves a specific purpose. Its large, non-polar nature allows it to occupy adjacent hydrophobic pockets, which can confer both high potency and selectivity for the target kinase over other structurally similar kinases.[9][10] Derivatives of this scaffold have been explored as inhibitors for numerous kinases, including ULK1, Bruton's tyrosine kinase (BTK), and Polo-like kinase 4 (PLK4).[9][11][12]
Conclusion
5-Bromo-N-(tert-butyl)pyrimidin-2-amine is more than a simple chemical; it is a strategically designed molecular tool. Its physicochemical properties make it a stable, crystalline solid that is amenable to a wide range of synthetic transformations. The combination of a reactive handle for diversification and a privileged core for kinase binding makes it an exceptionally valuable starting point for the design and synthesis of novel, targeted therapeutics. For researchers in drug development, a thorough understanding of this scaffold's properties, synthesis, and reactivity is essential for accelerating the discovery of next-generation medicines.
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